molecular formula C12H10N6O5 B5529292 (7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE

(7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE

Cat. No.: B5529292
M. Wt: 318.25 g/mol
InChI Key: HUMKUXBAFMLQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Final assembly: Coupling of the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as antimicrobial agents due to their ability to disrupt microbial cell walls.

    Enzyme Inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Potential use in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Disruption of cellular processes: Interfering with cellular signaling pathways or structural components.

Comparison with Similar Compounds

Similar Compounds

    (7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE: shares similarities with other oxadiazole derivatives such as:

Uniqueness

  • Structural Features : Unique combination of functional groups that confer specific chemical and biological properties.
  • Biological Activity : Distinct biological activities that may not be present in other similar compounds.

Properties

IUPAC Name

N-[(4-methoxy-3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O5/c1-21-9-3-2-7(4-8(9)18(19)20)5-22-16-11-10-12(14-6-13-11)17-23-15-10/h2-4,6H,5H2,1H3,(H,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMKUXBAFMLQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CONC2=NC=NC3=NON=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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